2-(4-Chlorophenoxy)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-17-2-8-20(9-3-17)31(27,28)25-14-15-30-22(25)10-12-24(13-11-22)21(26)16-29-19-6-4-18(23)5-7-19/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIDLNRGBGRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one (CAS No. 946262-04-0) is a complex organic molecule with significant potential in medicinal chemistry, particularly for its biological activity against various targets in cancer therapy. Its unique structural features, including a chlorophenoxy group and a diazaspiro framework, suggest a promising profile for interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 465 g/mol. The structural complexity is indicative of its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN2O5S |
| Molecular Weight | 465 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946262-04-0 |
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activity, particularly in oncology. The diazaspiro structure may enhance interactions with specific biological targets, such as enzymes or receptors involved in cancer progression. Notably, derivatives of this compound could potentially inhibit mutant forms of the epidermal growth factor receptor (EGFR), which are often implicated in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of EGFR : Targeting mutant EGFR forms to suppress tumor growth.
- Interaction with Enzymes : Potential modulation of enzyme activities critical in cancer metabolism.
Anticancer Activity
Research has demonstrated that compounds similar to This compound exhibit notable anticancer properties. Studies have focused on the following aspects:
- Cell Viability Assays : Evaluating the cytotoxic effects on various cancer cell lines.
- Mechanistic Studies : Investigating the pathways affected by the compound.
Table: Summary of Biological Activity Findings
| Study Type | Findings | Reference |
|---|---|---|
| Cell Viability Assay | Significant reduction in viability in A549 cells | |
| Mechanistic Study | Inhibition of EGFR signaling pathways |
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent study investigated the effects of this compound on A549 lung adenocarcinoma cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
Case Study 2: Targeting Mutant EGFR
Another study explored the ability of this compound to inhibit mutant EGFR variants associated with non-small cell lung cancer (NSCLC). The findings revealed that the compound effectively reduced phosphorylation levels of EGFR, indicating its potential as a therapeutic agent against resistant cancer forms.
Q & A
Q. What orthogonal methods validate the compound’s pharmacological mechanism?
- Methodological Answer :
- Knockdown studies : Use siRNA to silence putative targets and assess activity loss .
- Thermal shift assays : Monitor protein melting temperature shifts upon ligand binding .
- X-ray crystallography : Solve co-crystal structures to identify key hydrogen bonds (e.g., between the carbonyl and Arg residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
